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Compound of Interest

Compound Name: 2,5-Dihydro-2,2-dimethylfuran

CAS No.: 36043-04-6

Cat. No.: B2718087

Get Quote

Executive Summary & Structural Disambiguation
Target Analyte: 5,5-Dimethyl-2(5H)-furanone CAS: 20019-64-1 Molecular Formula:

[1][2][3][4]

In synthetic organic chemistry and metabolic profiling, "5,5-dimethyl-2H-furan" is frequently a

shorthand for the butenolide lactone derivative. However, strict IUPAC nomenclature requires

distinguishing this from the ether analog. This guide focuses on the lactone due to its

prevalence as a bioactive synthon, while providing comparative data for its isomers to rule out

misidentification.

The Isomeric Landscape (Alternatives)
To validate the identity of 5,5-dimethyl-2(5H)-furanone, one must distinguish it from:

2,2-Dimethyl-2,5-dihydrofuran: The ether analog (lacking the carbonyl).

2,5-Dimethyl-3(2H)-furanone: A keto-isomer (flavor compound, "Strawberry Furanone").
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Comparative Spectral Performance
The following table contrasts the 1H NMR "fingerprint" of the target against its primary

alternatives. This comparison is critical for assessing reaction completion (e.g., oxidation of

dihydrofurans or cyclization of hydroxy-acids).

Table 1: Comparative Chemical Shift Data ( , 300-600
MHz)

Feature
Target: 5,5-Dimethyl-

2(5H)-furanone

Alt 1: 2,2-Dimethyl-

2,5-dihydrofuran

Alt 2: 2,5-Dimethyl-

3(2H)-furanone

Functional Class -Unsaturated Lactone Cyclic Allylic Ether Cyclic Enone

Methyl Signals 1.45 (s, 6H)(Gem-

dimethyl)

1.25 (s, 6H)(Gem-

dimethyl)

1.4 (d) &

2.2 (s)(Non-

equivalent)

Vinyl Region

Distinct AB System

6.01 (d, 1H)

7.43 (d, 1H)

Narrow Multiplet

5.75 (m, 2H)

(Isochronous)

Singlet (or q)

5.35 (s, 1H)(Only 1

vinyl proton)

Methylene (

)
None 4.55 (s/m, 2H)(Ether

linkage)

4.5 (q, 1H)(Methine,

not methylene)

Key Diagnostic

Large

between vinyl protons

(~1.4 ppm) due to

carbonyl anisotropy.[1]

[3][4][5][6][7][8]

Presence of

signal at ~4.5 ppm.

Asymmetry of methyl

groups.[9]
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Expert Insight: The most common error in synthesizing this scaffold is failing to distinguish the

lactone from the unoxidized dihydrofuran. If you observe a signal near 4.5 ppm, your oxidation

is incomplete or failed.

Detailed Experimental Protocol
This protocol ensures high-resolution data suitable for publication or regulatory filing

(IND/NDA).

A. Sample Preparation[10]
Solvent Selection: Use Chloroform-d (

) (99.8% D) with 0.03% TMS as an internal standard.

Why:

minimizes solvent interaction compared to DMSO, preventing shift variations in the vinyl
region.

Concentration: Dissolve 5–10 mg of analyte in 0.6 mL of solvent.

Note: Higher concentrations (>20 mg) may cause line broadening due to viscosity or

aggregation effects.

Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove

suspended solids (silica gel fines) that degrade shimming.

B. Acquisition Parameters (600 MHz Standard)
Pulse Sequence:zg30 (30° excitation pulse) to ensure accurate integration.

Spectral Width (SW): 12 ppm (-1 to 11 ppm).
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Relaxation Delay (D1):5.0 seconds.

Critical: The vinylic protons adjacent to the carbonyl have longer T1 relaxation times. A

short D1 (<1s) will under-integrate the signal at 7.43 ppm.

Scans (NS): 16 (sufficient for >95% purity); 64 (for impurity profiling <1%).

Temperature: 298 K (25°C).

C. Data Processing[4]
Phasing: Apply manual phasing. Automated routines often fail on the widely separated AB

doublet system.

Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5)

to flatten the baseline around the small vinyl satellites.

Integration: Calibrate the gem-dimethyl singlet at 1.45 ppm to exactly 6.00.

Spectral Analysis & Logic Pathway
The following diagram illustrates the decision logic for verifying the 5,5-dimethyl-2(5H)-furanone

structure against common synthetic byproducts.
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Crude Reaction Mixture
(1H NMR in CDCl3)

Analyze Alkyl Region (1.0 - 2.5 ppm)

Signal Pattern?

Sharp Singlet (6H)
~1.4 ppm

Symmetric

Doublets or
Multiple Singlets

Asymmetric

Analyze Vinyl/Ether Region (4.0 - 8.0 ppm) ISOMER:
2,5-Dimethyl-3(2H)-furanone

Key Features?

2x Doublets (1H each)
@ 6.0 & 7.4 ppm
(No signal @ 4.5)

Carbonyl Conjugation

Multiplet @ 5.8 ppm
AND

Signal @ 4.5 ppm

Ether Linkage

CONFIRMED:
5,5-Dimethyl-2(5H)-furanone

ISOMER:
2,2-Dimethyl-2,5-dihydrofuran

Click to download full resolution via product page
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Caption: Decision tree for distinguishing 5,5-dimethyl-2(5H)-furanone from its dihydrofuran and

furanone isomers based on 1H NMR chemical shifts.

Mechanistic Interpretation of Signals
1.45 (Singlet, 6H): The methyl groups are enantiotopic (chemically equivalent) because the
molecule possesses a plane of symmetry (ignoring the chiral environment of a solvent cage).
The shift is slightly deshielded compared to a standard alkane (0.9 ppm) due to the inductive
effect of the adjacent oxygen.

6.01 (Doublet, 1H, H-3): This proton is

to the carbonyl. It resonates upfield relative to H-4 because of resonance donation from the
ring oxygen, which increases electron density at C-3.

7.43 (Doublet, 1H, H-4): This proton is

to the carbonyl. It is significantly deshielded (downfield) due to the strong electron-
withdrawing inductive effect of the carbonyl and the resonance contribution that places a
partial positive charge at C-4.

Coupling (

Hz): The coupling constant between H-3 and H-4 is characteristic of a cis-alkene in a 5-
membered ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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